

3-Amino-1-methylcyclobutan-1-ol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-1-methylcyclobutan-1-ol

Cat. No.: B1374340

[Get Quote](#)

An In-Depth Technical Guide to **3-Amino-1-methylcyclobutan-1-ol**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Amino-1-methylcyclobutan-1-ol is a pivotal chemical intermediate recognized for its integral role in the synthesis of contemporary active pharmaceutical ingredients (APIs). Its rigid cyclobutane scaffold provides a unique three-dimensional framework that is increasingly sought after in medicinal chemistry to enhance the specificity and efficacy of drug candidates. This guide offers a comprehensive technical overview of its core physicochemical properties, explores the evolution of its synthetic methodologies from historical challenges to modern scalable processes, details robust analytical and purification protocols, and examines its application as a critical building block in drug development. This document is intended for researchers, chemists, and drug development professionals, providing expert insights and actionable protocols to leverage the full potential of this versatile compound.

Core Physicochemical Properties and Structural Analysis

The utility of **3-Amino-1-methylcyclobutan-1-ol** in drug design begins with its fundamental molecular characteristics. A precise understanding of its structure and properties is essential for its effective application.

Molecular Identity

The compound has a molecular formula of $C_5H_{11}NO$ and a molecular weight of approximately 101.15 g/mol. [1][2][3] Its structure is characterized by a four-membered carbon ring, which imparts significant rigidity compared to acyclic analogues. [4] This constrained conformation is a key attribute for medicinal chemists, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The molecule possesses two primary functional groups: a primary amine ($-NH_2$) and a tertiary alcohol ($-OH$). These groups provide key points for chemical modification and are crucial for forming interactions—such as hydrogen bonds—with biological targets. The compound exists as two primary stereoisomers, cis and trans, depending on the relative orientation of the amino and hydroxyl groups. [1] This stereochemistry is a critical determinant of the final biological activity of derivatives. [4]

Key Property Data

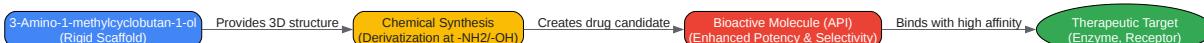
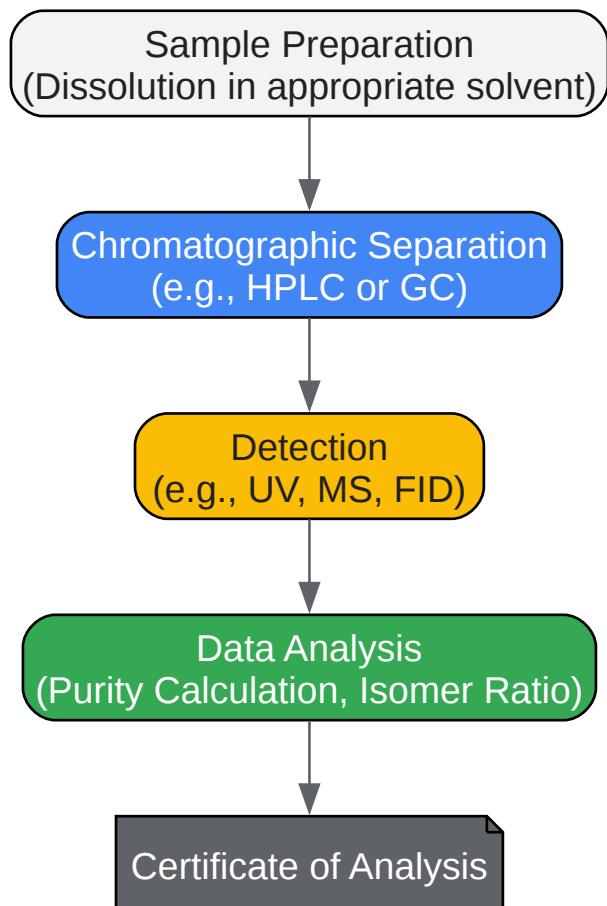
The fundamental properties of **3-Amino-1-methylcyclobutan-1-ol** and its commonly used hydrochloride salt are summarized below for quick reference.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
IUPAC Name	3-amino-1-methylcyclobutan-1-ol	3-amino-1-methylcyclobutan-1-ol;hydrochloride	[1][5]
Molecular Formula	$C_5H_{11}NO$	$C_5H_{12}ClNO$	[1][5]
Molecular Weight	101.15 g/mol	137.61 g/mol	[1][5]
CAS Number	1363381-26-3 (unspecified stereochem)	1523571-03-0 (rac- (1r,3s))	[1][5]
InChIKey	FAAHPGXMSQMLD -UHFFFAOYSA-N	SZQSVGZFSOUXPL- UHFFFAOYSA-N	[1][5]
Canonical SMILES	CC1(CC(C1)N)O	CC1(CC(C1)N)O.Cl	[1][5]

Synthesis and Manufacturing: A Strategic Evolution

The synthesis of **3-Amino-1-methylcyclobutan-1-ol**, particularly with stereocontrol, has evolved significantly. Early routes were often plagued by low yields, the use of hazardous materials, and difficult isomer separations, rendering them unsuitable for large-scale production.^[6]

Causality of Synthetic Route Improvement



Initial strategies for producing the cyclobutane core often began with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hoffman rearrangement.^{[6][7]} This pathway presented several challenges:

- Hazardous Reagents: The use of reagents such as m-chloroperoxybenzoic acid and lithium triethylborohydride poses significant safety risks for scale-up operations.^[6]
- Lack of Stereoselectivity: These early routes produced a mixture of cis and trans isomers with little to no stereocontrol, necessitating complex and inefficient separation steps like supercritical fluid chromatography (SFC).^[6]
- Low Overall Yield: The formation of numerous impurities from rearrangement and epoxidation reactions complicated the purification process, leading to an overall yield as low as 11.5%.^[6]

These limitations drove the development of more robust, scalable, and stereoselective synthetic procedures designed to overcome the inherent difficulties of the original methods.^[6]

Recommended Synthetic Workflow

A modern, efficient, and scalable process has been established that offers high yields and better control.^[6] The workflow below represents a validated protocol for synthesizing the target compound, focusing on the trans isomer, which is a common intermediate in pharmaceuticals.^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Amino-1-methylcyclobutan-1-ol | C5H11NO | CID 68052608 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. cis-3-amino-1-methylcyclobutan-1-ol 95% | CAS: 1363381-58-1 | AChemBlock
[achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12CINO | CID 72208024
- PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [3-Amino-1-methylcyclobutan-1-ol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374340#3-amino-1-methylcyclobutan-1-ol-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com